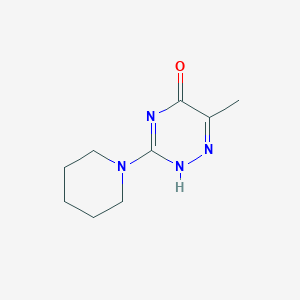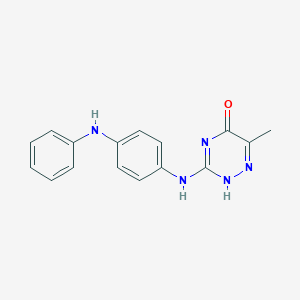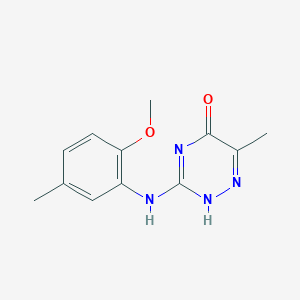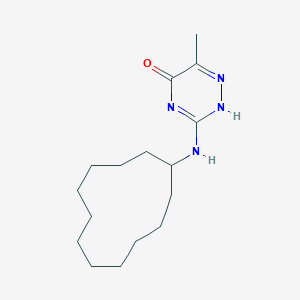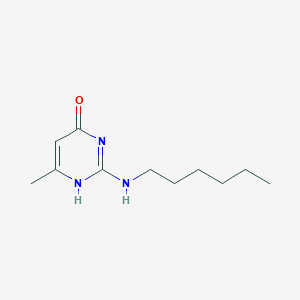
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine, also known as CGS-15943, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a crucial role in regulating various physiological processes, such as sleep, inflammation, and cardiovascular function. Adenosine A1 receptor is widely distributed in the central nervous system and peripheral tissues, and its dysfunction has been implicated in various pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine acts as a competitive antagonist of the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that inhibits adenylate cyclase and reduces cAMP levels in the cell. By blocking the binding of adenosine to its receptor, N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine prevents the downstream signaling of the receptor, resulting in the inhibition of its physiological effects.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has been shown to have various biochemical and physiological effects, depending on the tissue and experimental conditions. For example, it has been shown to increase wakefulness and reduce slow-wave sleep in rats, indicating a role of adenosine A1 receptor in sleep regulation. It has also been shown to impair memory retrieval and increase anxiety-like behavior in mice, suggesting a role of adenosine A1 receptor in cognitive and emotional processes. Moreover, it has been shown to reduce pain perception in models of neuropathic pain, indicating a potential therapeutic use of adenosine A1 receptor antagonists in pain management.
実験室実験の利点と制限
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptor, which allows for the specific modulation of its signaling pathway. It is also relatively stable and soluble in water, which facilitates its administration and handling in experiments. However, it has some limitations, such as its potential off-target effects and the variability of its effects across species and experimental conditions. Therefore, it is important to use appropriate controls and validate the results with complementary approaches.
将来の方向性
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has opened up several avenues for future research on adenosine A1 receptor and its role in health and disease. Some of the possible future directions are:
1. Investigation of the molecular and cellular mechanisms of adenosine A1 receptor signaling and its interaction with other signaling pathways.
2. Development of more selective and potent adenosine A1 receptor antagonists and agonists for therapeutic use in various conditions.
3. Elucidation of the role of adenosine A1 receptor in the pathophysiology of neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, and depression.
4. Exploration of the potential of adenosine A1 receptor as a target for drug discovery in cancer and cardiovascular diseases.
5. Integration of adenosine A1 receptor research with other omics approaches, such as genomics, proteomics, and metabolomics, to provide a comprehensive understanding of its function and regulation.
合成法
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has been described in the literature. The method involves the condensation of 4,6-dimethyl-2-pyrimidinamine with 3-chloropropylmorpholine in the presence of a base, such as potassium carbonate, in a polar solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has been extensively used as a pharmacological tool to study the role of adenosine A1 receptor in various physiological and pathological processes. For example, it has been used to investigate the effects of adenosine A1 receptor on sleep-wake cycle, memory, anxiety, and pain perception. In addition, it has been used to study the neuroprotective effects of adenosine A1 receptor activation in models of ischemia, epilepsy, and neurodegenerative diseases.
特性
製品名 |
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine |
|---|---|
分子式 |
C13H22N4O |
分子量 |
250.34 g/mol |
IUPAC名 |
4,6-dimethyl-N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H22N4O/c1-11-10-12(2)16-13(15-11)14-4-3-5-17-6-8-18-9-7-17/h10H,3-9H2,1-2H3,(H,14,15,16) |
InChIキー |
PCZZFCRSTDGBLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NCCCN2CCOCC2)C |
正規SMILES |
CC1=CC(=NC(=N1)NCCCN2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
